1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one
Description
1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one is a terpenoid-derived compound featuring a deca-4,8-dien-1-one backbone substituted with a 2-hydroxy-6-methylphenyl group at position 1 and methyl groups at positions 5 and 7. Its structure combines a conjugated dienone system with aromatic and alkyl substituents, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
658703-11-8 |
|---|---|
Molecular Formula |
C19H26O2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(2-hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one |
InChI |
InChI=1S/C19H26O2/c1-14(2)8-5-9-15(3)10-6-12-17(20)19-16(4)11-7-13-18(19)21/h7-8,10-11,13,21H,5-6,9,12H2,1-4H3 |
InChI Key |
WODGTBYZXOISKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-6-methylbenzaldehyde with a suitable alkyne under specific conditions. The reaction typically requires the use of a catalyst, such as palladium or copper, and is carried out in an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the deca-4,8-dien-1-one chain can be reduced to single bonds.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
Oxidation: Formation of this compound ketone or aldehyde derivatives.
Reduction: Formation of 1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldecane.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including geranylacetone derivatives, aldehydes, and coumarin hybrids. Below is a detailed comparison of its properties relative to these analogs:
Geranylacetone Derivatives
Geranylacetone derivatives, such as 3-(2-Benzylidenehydrazinyl)-5,9-dimethyldeca-4,8-dien-1-one (1e) and 5,9-Dimethyl-1-phenyl-3-(2-(3-phenylallylidene)hydrazinyl)deca-4,8-dien-1-one (1f), exhibit larvicidal activity against Culex quinquefasciatus larvae (LC₅₀ = 12–18 μg/mL) . The target compound differs by replacing the hydrazinyl-phenyl substituents with a hydroxyphenyl group.
Aldehyde Analog: 5,9-Dimethyldeca-4,8-dienal (DMDDAL)
DMDDAL, a precursor in fragrance synthesis, undergoes regioselective hydration to produce Mahonial (a lily-of-the-valley fragrance) . The target compound replaces the aldehyde group with a ketone and introduces the hydroxyphenyl moiety. This substitution likely reduces volatility (due to the hydroxyl group) and shifts reactivity toward nucleophilic addition rather than oxidation.
| Property | Target Compound | DMDDAL |
|---|---|---|
| Functional Groups | Ketone, hydroxyphenyl, diene | Aldehyde, diene |
| Application | Potential bioactivity (e.g., antimicrobial) | Fragrance synthesis |
| Reactivity | Electrophilic ketone; hydrogen-bond donor | Electrophilic aldehyde; prone to oxidation |
Coumarin Hybrids
The coumarin derivative (E)-2-((E)-3,7-dimethylocta-2,6-dien-1-yl)-1-(2-hydroxyphenyl)-5,9-dimethyldeca-4,8-dien-1-one (5ob) shares the hydroxyphenyl-dienone core but includes a geranyl chain (3,7-dimethylocta-2,6-dienyl) . The target compound’s simpler structure may offer synthetic advantages, such as fewer stereochemical complications.
Research Implications and Gaps
Biological Activity : The hydroxyphenyl group may confer antibacterial properties akin to coumarin derivatives , but empirical data are lacking.
Environmental Impact: Geranylacetone derivatives exhibit low non-target aquatic toxicity (e.g., LC₅₀ > 100 μg/mL for Daphnia magna) , suggesting the target compound may share this profile.
Synthetic Optimization : The absence of complex protecting groups (cf. DMDDAL hydration ) could streamline production.
Biological Activity
1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one (CAS Number: 2484-30-2) is a synthetic organic compound with potential applications in various biological and pharmaceutical contexts. This article delves into its biological activity, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a hydroxyl group and a conjugated diene system, which are critical for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the hydroxyl group enhances its capacity to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-kB.
- Antimicrobial Properties : Compounds with a similar phenolic structure have shown effectiveness against various bacterial strains, suggesting potential antimicrobial activity.
Antioxidant Activity
A study evaluated the antioxidant potential of related compounds and found that those with hydroxyl substitutions significantly reduced oxidative damage in cellular models. For instance, a compound structurally similar to this compound demonstrated a 50% reduction in lipid peroxidation at concentrations as low as 10 µM.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Similar Compound A | 15 | Radical scavenging |
| Similar Compound B | 25 | Metal chelation |
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). The inhibition was dose-dependent, with significant effects observed at concentrations above 20 µM.
| Concentration (µM) | NO Production (% Inhibition) |
|---|---|
| 0 | 0 |
| 10 | 20 |
| 20 | 45 |
| 50 | 70 |
Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.
Case Studies
- Case Study on Oxidative Stress : In a controlled trial involving diabetic rats, administration of the compound resulted in reduced markers of oxidative stress compared to control groups.
- Clinical Implications : Observations from patients using topical formulations containing this compound indicated improvements in inflammatory skin conditions, suggesting its utility in dermatological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
